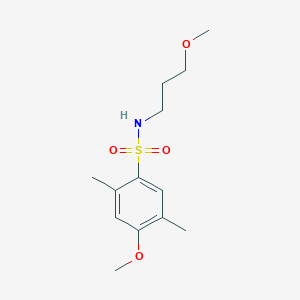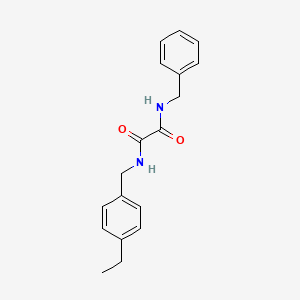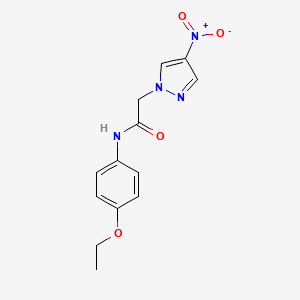
N-(4-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, commonly known as ENPA, is a synthetic compound that has been studied extensively for its potential applications in scientific research. ENPA is a pyrazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Scientific Research Applications
ENPA has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, ENPA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for use in chemotherapy. In neuroscience, ENPA has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological processes. In immunology, ENPA has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of ENPA is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors. In cancer cells, ENPA has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In the brain, ENPA has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological processes. In the immune system, ENPA has been shown to inhibit the production of pro-inflammatory cytokines by modulating the activity of NF-κB and other transcription factors.
Biochemical and Physiological Effects:
ENPA has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of GABA receptor activity, and the inhibition of pro-inflammatory cytokine production. In addition, ENPA has been shown to exhibit antioxidant activity and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
ENPA has several advantages for use in laboratory experiments, including its ability to inhibit cancer cell growth, modulate GABA receptor activity, and inhibit pro-inflammatory cytokine production. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on ENPA, including further studies on its mechanism of action, its potential use in combination with other drugs for cancer treatment, and its potential use in the treatment of neurological and inflammatory diseases. Additionally, further studies are needed to assess the potential toxicity of ENPA and to identify any potential side effects. Overall, ENPA is a promising candidate for use in scientific research, and further studies are needed to fully understand its potential applications.
Synthesis Methods
The synthesis of ENPA involves the reaction of 4-ethoxyaniline with ethyl 4,4,4-trifluoroacetoacetate to form 4-ethoxyphenyl-3,3,3-trifluoro-2-oxopropanoate. This intermediate is then reacted with hydrazine hydrate and 4-nitro-1H-pyrazole to give the final product, ENPA.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-2-21-12-5-3-10(4-6-12)15-13(18)9-16-8-11(7-14-16)17(19)20/h3-8H,2,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMACXMNYUHFWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B5141724.png)
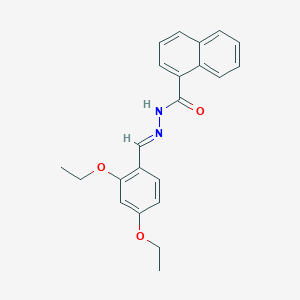
![[1-(1-benzofuran-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5141745.png)
![N-(2-{[amino(imino)methyl]amino}ethyl)-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide sulfate (2:1)](/img/structure/B5141751.png)
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141754.png)
![5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5141757.png)

![1-phenyl-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5141766.png)
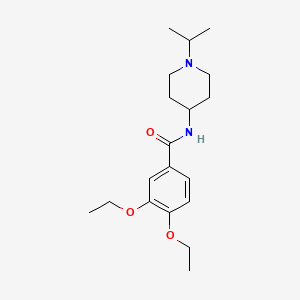
![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B5141777.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141780.png)
![ethyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5141783.png)
